molecular formula C14H20O2 B025752 Methyl 7-phenylheptanoate CAS No. 101689-18-3

Methyl 7-phenylheptanoate

Cat. No.: B025752
CAS No.: 101689-18-3
M. Wt: 220.31 g/mol
InChI Key: FZSNATXOGRAOIL-UHFFFAOYSA-N
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Description

Methyl 7-phenylheptanoate is an organic compound with the molecular formula C14H20O2. It is a clear, colorless to pale yellow liquid that is primarily used in biochemical research. This compound is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-phenylheptanoate can be synthesized through the esterification of 7-phenylheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-phenylheptanoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the ester into a carboxylic acid.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 7-phenylheptanoic acid.

    Reduction: 7-phenylheptanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 7-phenylheptanoate is used in various scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is used in studies involving lipid metabolism and enzyme activity.

    Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of methyl 7-phenylheptanoate involves its interaction with specific enzymes and receptors in biological systems. The ester group can undergo hydrolysis to release the active 7-phenylheptanoic acid, which then interacts with molecular targets such as enzymes involved in lipid metabolism. The pathways involved include ester hydrolysis and subsequent metabolic processes.

Comparison with Similar Compounds

Methyl 7-phenylheptanoate can be compared with other esters such as:

    Methyl benzoate: Similar ester functionality but with a benzene ring directly attached to the ester group.

    Ethyl 7-phenylheptanoate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 7-phenylhexanoate: Similar structure but with one less carbon in the alkyl chain.

The uniqueness of this compound lies in its specific alkyl chain length and phenyl group positioning, which influence its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 7-phenylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-16-14(15)12-8-3-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,2-3,5,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSNATXOGRAOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426624
Record name METHYL 7-PHENYLHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101689-18-3
Record name METHYL 7-PHENYLHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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